Apiitol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)butane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5/c6-1-4(9)5(10,2-7)3-8/h4,6-10H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXWEZQDLHNYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)(CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579714 | |
| Record name | 2-(Hydroxymethyl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89615-91-8, 217975-02-5 | |
| Record name | 2-(Hydroxymethyl)butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-(Hydroxymethyl)-1,2,3,4-butanetetrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033730 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Isolation Methodologies for Apiitol and Its Derivatives
Botanical Sources of Apiitol and this compound-Containing Metabolites
D-Apiose, the precursor to this compound, is not found freely in nature but is a constituent of various complex plant molecules, including cell wall polysaccharides and secondary metabolites. oup.comwikipedia.org The reduction of apiose yields this compound.
Isolation from Apium petroselinum (Parsley) and Apium graveolens (Celery)
Parsley (Apium petroselinum) and celery (Apium graveolens) are well-documented sources of apiose-containing flavonoids. mdpi.com One of the most notable compounds is apiin (B1667559), a glycoside where the flavone (B191248) apigenin (B1666066) is attached to a sugar chain containing apiose. mdpi.com The isolation of these apiose-derivatives is the first step towards obtaining this compound. The process typically involves extracting dried and powdered plant material to create a crude extract, which then undergoes further fractionation and purification to isolate specific glycosides like apiin.
Identification in Hylodendron gabunensis (Fabaceae Family)
Hylodendron gabunensis is a tree native to west-central tropical Africa belonging to the Fabaceae family. While phytochemical analyses have been conducted on related species to identify various compounds, current scientific literature does not prominently feature the identification of this compound or apiose-containing metabolites specifically within Hylodendron gabunensis. Comprehensive phytochemical screening of this species would be required to confirm the presence or absence of these compounds.
Occurrence in Other Plant Families and Microorganisms
Apiose, and by extension its potential derivative this compound, is found across a wide spectrum of vascular plants as a key component of two pectic polysaccharides in the primary cell wall: rhamnogalacturonan-II (RG-II) and apiogalacturonan. oup.comnih.gov Apiogalacturonan is particularly abundant in the cell walls of some aquatic monocots, such as seagrasses (Zostera) and duckweeds (Lemna). oup.com
For a long time, apiose was thought to be synthesized only by plants. However, recent research has identified the sugar in microorganisms. Apiose has been detected in methanolic extracts of two gram-negative proteobacteria: the marine phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi. nih.gov Functional genes responsible for synthesizing the activated donor UDP-apiose have also been identified in these prokaryotes. nih.gov Additionally, apiose-containing secondary metabolites have been found in fungi, such as Morchella conica, and in lichens. nih.gov
Table 1: Documented Occurrence of Apiose (this compound Precursor)
| Kingdom | Family/Group | Genus/Species | Compound Type / Location |
|---|---|---|---|
| Plantae | Apiaceae | Apium graveolens (Celery) | Flavonoid glycosides (e.g., Apiin) |
| Plantae | Apiaceae | Apium petroselinum (Parsley) | Flavonoid glycosides (e.g., Apiin) wikipedia.org |
| Plantae | Zosteraceae | Zostera (Seagrass) | Apiogalacturonan (Cell Wall) oup.com |
| Plantae | Araceae | Lemna (Duckweed) | Apiogalacturonan (Cell Wall) oup.com |
| Bacteria | Alphaproteobacteria | Geminicoccus roseus | Apiosyl residue in extracts nih.gov |
| Bacteria | Gammaproteobacteria | Xanthomonas pisi | Apiosyl residue in extracts nih.gov |
Advanced Techniques for Extraction and Purification of this compound Derivatives
The isolation of this compound first requires the extraction and purification of its parent apiose-containing glycosides from complex biological matrices.
Solvent Extraction Optimization
Solvent extraction is a foundational step for isolating natural products from raw plant materials. The efficiency of this process depends on several critical parameters that must be optimized to maximize the yield of the target compounds. The choice of solvent is paramount and is dictated by the polarity of the target molecule. For polar compounds like glycosides, polar solvents such as ethanol, methanol, or water are commonly used.
Optimization involves a systematic approach to adjusting various factors to achieve the highest extraction yield. High temperatures can increase solubility and diffusion but also risk thermal degradation of sensitive compounds. Similarly, a smaller particle size of the plant material increases the surface area for solvent penetration, but excessively fine particles can complicate the filtration process.
Table 2: Key Parameters for Solvent Extraction Optimization
| Parameter | Description | Impact on Efficiency |
|---|---|---|
| Solvent Type | The choice of solvent (e.g., methanol, ethanol, water, acetone) based on the polarity of the target compound. | Affects the solubility of the target compound. A mismatch in polarity leads to poor extraction yield. |
| Temperature | The temperature at which the extraction is performed. | Higher temperatures generally increase solubility and diffusion rates, but can lead to the degradation of thermolabile compounds. |
| Extraction Time | The duration the material is in contact with the solvent. | Efficiency increases with time up to a point of equilibrium, after which longer durations offer no benefit and may increase degradation. |
| Solvent-to-Solid Ratio | The volume of solvent used relative to the mass of the plant material. | A higher ratio increases the concentration gradient, favoring diffusion, but excessive solvent requires more energy for removal. |
| Particle Size | The physical size of the ground plant material. | Smaller particles provide a larger surface area, enhancing solvent penetration and diffusion, leading to higher efficiency. |
Chromatographic Separation Strategies
Following crude extraction, chromatographic techniques are essential for the separation and purification of individual compounds from the complex mixture. The choice of strategy depends on the properties of the target molecules and the desired purity.
Column Chromatography (CC): This is a widely used preparative technique for separating components of a mixture. The crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is passed through it. Separation occurs based on the differential affinities of the compounds for the stationary and mobile phases.
Preparative High-Performance Liquid Chromatography (HPLC): For higher resolution and purity, preparative HPLC is employed. It operates on the same principles as column chromatography but uses high pressure to force the solvent through a column with smaller particles, resulting in faster and more efficient separations. This method is effective for purifying specific flavonoid glycosides from celery extracts.
High-Performance Anion-Exchange Chromatography (HPAEC): This technique is particularly well-suited for separating carbohydrates, including sugar alcohols like this compound. Under highly alkaline conditions, the hydroxyl groups of carbohydrates can be partially ionized, allowing them to be separated on an anion-exchange column. When coupled with pulsed amperometric detection (PAD), HPAEC provides a highly sensitive method for analyzing carbohydrates without prior derivatization.
Table 3: Comparison of Chromatographic Separation Strategies
| Technique | Principle of Separation | Primary Application | Advantages |
|---|---|---|---|
| Column Chromatography | Differential adsorption/partitioning between stationary and mobile phases. | Initial fractionation and purification of large quantities of crude extract. | Low cost, high capacity, simple setup. |
| Preparative HPLC | High-pressure liquid chromatography with larger columns for purification. | High-resolution purification of specific target compounds. | High purity, speed, and efficiency. |
| HPAEC-PAD | Anion exchange of ionized carbohydrates under alkaline conditions. | High-sensitivity analysis and separation of carbohydrates and sugar alcohols. | High selectivity and sensitivity for carbohydrates without derivatization. |
Chemical Synthesis and Structural Modification of Apiitol and Its Analogues
Total Synthesis of Apiitol and its Racemic Forms
The total synthesis of this compound and its derivatives, such as 1,3,4,5-tetragalloylthis compound, has been achieved through various synthetic strategies, often leading to racemic mixtures that can then be resolved or designed for stereoselective outcomes nih.govnih.gov.
Synthetic Routes from Common Carbohydrate Precursors
Several synthetic routes to this compound and its derivatives leverage readily available carbohydrate precursors. One notable approach for the total synthesis of racemic 1,3,4,5-tetragalloylthis compound initiates from commercially available 1,3-dihydroxyacetone (B48652) dimer nih.gov. This route involves a series of protection, addition, and oxidation steps, culminating in the formation of the this compound core, followed by esterification with galloyl moieties nih.gov.
Another synthetic pathway for (±)-1,3,4,5-tetragalloylthis compound begins with citraconic anhydride (B1165640) nih.gov. This stepwise route involves the generation of an this compound derivative, which is subsequently benzoylated nih.gov. The natural products (–)-apiitol and gallic acid are considered biogenetic precursors of 1,3,4,5-tetragalloylthis compound nih.gov.
Furthermore, the total synthesis of (+)- and (–)-1,3,4,5-tetragalloylthis compound has been accomplished in seven steps starting from D- and L-ribose, respectively, highlighting the utility of common monosaccharides as starting materials. In the context of apiose biosynthesis, D-glucuronic acid has been identified as a precursor, with studies showing its conversion to D-apiose, which can then be reduced to this compound. Carbohydrates like pentoses and hexoses are generally valuable precursors in organic synthesis due to their abundance and the presence of multiple defined stereocenters.
Stereoselective Synthesis Approaches
Achieving stereoselectivity is paramount in the synthesis of complex natural products like this compound and its derivatives, given their often specific biological activities tied to their absolute configuration. A chemoenzymatic total synthesis of (–)-1,3,4,5-tetragalloylthis compound has been demonstrated, employing an efficient lipase-catalyzed resolution step. This approach allows for the selective preparation of the desired enantiomer.
Initially, the absolute configuration at C-3 in naturally occurring 1,3,4,5-tetragalloylthis compound was proposed as S, but subsequent synthetic studies and optical rotation comparisons with synthesized enantiomers led to a revision, confirming the absolute configuration at C-3 in the natural product as R. This revision was further supported by circular dichroism exciton (B1674681) chirality methods. Stereoselective synthesis is also crucial in the preparation of apiocarbanucleosides, which involve the introduction of hydroxymethyl substituents via aldol (B89426) and retro-aldol reactions.
Synthesis of this compound-Based Derivatives and Conjugates
This compound's polyhydroxylated structure makes it an ideal core for the synthesis of various derivatives and conjugates, particularly those with polyphenolic subunits, leading to compounds with diverse applications.
Esterification with Galloyl Moieties (e.g., 1,3,4,5-Tetragalloylthis compound)
The most prominent derivatization of this compound involves its esterification with galloyl moieties, leading to compounds such as 1,3,4,5-tetragalloylthis compound. This compound, a tetragallate ester of this compound, has been isolated from natural sources and synthesized in the laboratory nih.govnih.gov. The synthesis typically involves the reaction of this compound or its protected forms with gallic acid derivatives. For instance, a direct synthesis of racemic 1,3,4,5-tetragalloylthis compound involves the reaction of a diol intermediate with 3,4,5-tris(benzyloxy)benzoyl chloride or 3,4,5-tris(benzyloxy)benzoic acid, followed by deprotection of the benzyl (B1604629) groups nih.govnih.gov.
General methods for preparing gallic acid esters, which can be adapted for this compound, include the conversion of galloyl chloride into an ester by reaction with an appropriate alcohol, or the direct esterification of gallic acid with higher alcohols in the presence of an acid-esterifying catalyst and an inert non-polar solvent. The flexibility of these synthetic routes allows for the preparation of various galloyl-substituted apiitols, including bis-galloylthis compound derivatives nih.gov.
Introduction of Other Polyphenolic Subunits
Beyond galloyl groups, this compound can be functionalized with other polyphenolic subunits. Natural polyphenols often feature a multibranched molecular core that distributes several galloyl or galloyl-derived subunits through ester linkages. This compound, as an acyclic polyhydroxylated hydrocarbon core, is well-suited to act as an efficient distributing scaffold for various polyphenolic subunits.
Unnatural gallotannin derivatives, which utilize 2-C-(hydroxymethyl)-branched aldoses (such as this compound) as central polyol cores, have been designed and synthesized. This demonstrates the versatility of this compound in creating novel polyphenolic structures. The synthesis of such multivalent agents often involves attaching synthetic polyphenolic subunits, like 1-substituted 2,3,4-trihydroxyphenyl moieties, to a central scaffold.
Derivatization for Scaffold Applications
This compound's structure makes it valuable for scaffold applications in chemical synthesis. It can serve as a core for building more complex molecules, particularly in the context of multivalent agents. For example, 1,3,4,5-tetragalloylthis compound itself exemplifies how a simple polyol can act as an efficient distributing scaffold for polyphenolic subunits.
Beyond its role in natural product mimetics, this compound is also considered a suitable polyol for the synthesis of polyketal compounds. These compounds are formed by the selective ketalization of oxocarboxylic acids with tetrols and higher polyols, including this compound, to produce two or more cyclic ketal ester moieties per molecule. Such polyketals serve as new chemical building blocks for monomers, plasticizers, surfactants, and polymers, often derivable from renewable feedstocks. The derivatization of this compound into various forms underscores its utility as a versatile synthetic scaffold for diverse chemical and material applications.
Structure-Activity Relationship (SAR) Studies via Synthetic Modifications
The distribution and number of hydroxyl groups within a molecule, particularly in polyhydroxylated compounds like this compound and its derivatives, are crucial determinants of their biological activity. Hydroxylation, the introduction of hydroxyl groups, can profoundly alter a compound's physicochemical properties, including solubility and bioavailability, and significantly impact its binding affinity to target proteins, thereby enhancing or modifying its pharmacological effects mdpi.com.
In the context of polyphenols, which often feature polyhydroxy-aromatic moieties, their biological activities are largely attributed to these hydroxyl groups rsc.orgrsc.org. Studies on synthetic polyphenols, inspired by the multivalent architecture of natural tannins, have provided detailed insights into the importance of hydroxyl group positioning. For example, in a series of synthetic anti-HIV-1 agents derived from a pentaerythritol-based core, the specific arrangement of phenolic hydroxyl groups was found to be critical for activity rsc.orgrsc.orgcsic.es.
Research demonstrated that compound 13b , possessing polyphenolic subunits with a 2,3,4-trihydroxyphenyl isomer distribution, exhibited superior anti-HIV-1 activity compared to compound 17b , which featured a 3,4,5-trihydroxyphenyl (galloyl-type) distribution. Compound 17b was observed to be 7-fold less active (EC₅₀ = 5.6 μM) than compound 13b rsc.orgrsc.orgcsic.es. This finding underscores that the precise distribution of free phenolic hydroxyl groups around the aromatic ring is a significant factor governing biological potency in this class of compounds.
Table 1: Impact of Hydroxyl Group Distribution on Anti-HIV-1 Activity
| Compound | Hydroxyl Group Distribution | EC₅₀ (μM) | Relative Activity (vs. Compound 13b) |
| 13b | 2,3,4-trihydroxyphenyl | - | Reference |
| 17b | 3,4,5-trihydroxyphenyl | 5.6 | 7-fold less active |
More broadly, the position and number of hydroxyl groups on the B and C rings of flavonoids have been identified as pivotal for their hypoglycemic activity nih.gov. Similarly, in antioxidant compounds, a higher number of hydroxyl groups generally correlates with increased antioxidant activity mdpi.com. These observations collectively emphasize the profound influence of hydroxyl group distribution on the biological efficacy of diverse chemical structures.
The design of multivalent compounds, where multiple active moieties are presented on a single scaffold, is a powerful strategy in drug discovery, particularly for targets involving multiple binding sites or cooperative interactions. Natural products like hydrolysable tannins exemplify this principle, featuring multibranched molecular cores that spatially distribute several galloyl or galloyl-derived subunits, contributing to their remarkable anti-HIV activity rsc.orgrsc.orgcsic.es.
Synthetic modifications of this compound and its analogues have explored the impact of different linker types and multivalent architectures on biological activity. In studies focused on anti-HIV-1 agents, researchers utilized various multibranched scaffolds, including those derived from pentaerythritol, to investigate the role of multivalency—the number of polyphenolic subunits grafted onto a given backbone—in biological activity rsc.orgcsic.es.
Different chemical functionalities have been employed as linkers to connect the polyphenolic moieties to the central scaffolds, including amide, carbamate, urea, ester, and triazole groups rsc.org. Preliminary SAR studies highlighted the significance of both the linker type and the multivalent architecture. Specifically, the presence of an amide linker was found to be important, and a direct correlation was observed between increased anti-HIV activity and a higher number of polyphenolic moieties rsc.org. For instance, a tetrapodal compound, 13b , which incorporated four N-(2,3,4-trihydroxyphenyl)amide groups, demonstrated selective anti-HIV-1 activity in the micromolar range, comparable to that of potent natural anti-HIV tannins rsc.org. This demonstrates how the strategic choice of linker and the creation of multivalent structures can significantly enhance the biological efficacy of this compound-derived compounds.
Table 2: Influence of Linker Type and Multivalency on Anti-HIV-1 Activity
| Compound | Scaffold Type | Linker Type | Number of Polyphenolic Moieties | Anti-HIV-1 Activity (EC₅₀) |
| 13b | Pentaerythritol-based | Amide | Four | Micromolar range rsc.org |
Molecular Mechanisms of Action of Apiitol Derivatives in Vitro and Preclinical Studies
Enzyme Inhibition and Modulation
Apiitol derivatives, particularly those functionalized with galloyl groups, have been identified as potent inhibitors of various enzymes. Their mechanism of action often involves direct interaction with enzyme active sites, leading to modulation of critical biological pathways.
The ribonuclease H (RNase H) function of the human immunodeficiency virus (HIV) reverse transcriptase (RT) is essential for viral replication, making it a key target for antiretroviral drug development. mdpi.com Galloyl derivatives have shown significant inhibitory activity against the RNase H activity of HIV-1 RT. nih.gov In enzymatic assays, many of these derivatives demonstrate IC50 values in the sub-micromolar to low-micromolar range. nih.gov
For instance, a novel series of galloyl derivatives was evaluated for their ability to inhibit HIV-1 RNase H. nih.gov The most potent compound in this series, designated II-25, exhibited an IC50 of 0.72 ± 0.07 μM against the HIV-1BH10 RT. nih.gov This potency was 2.8 times greater than that of β-thujaplicinol, a known hydroxylated tropolone (B20159) inhibitor of RNase H. nih.govnih.gov These galloyl derivatives were also found to be effective against HIV-2 RNase H, suggesting a mechanism that is not reliant on the non-nucleoside binding site, which differs between the two viral enzymes. nih.gov
Table 1: Inhibitory Activity of Selected Galloyl Derivatives against HIV-1 RNase H
| Compound | Target Enzyme | IC50 (μM) | Reference Compound | Ref. IC50 (μM) |
|---|---|---|---|---|
| II-25 | HIV-1BH10 RT RNase H | 0.72 ± 0.07 | β-thujaplicinol | ~2.0 |
| β-thujaplicinol | HIV-1 RT RNase H | 0.21 ± 0.03 | - | - |
This table is interactive. Sort columns by clicking on the headers.
A critical aspect of developing antiviral agents is their selectivity for viral targets over host enzymes to minimize toxicity. nih.gov Inhibitors of HIV RNase H have been evaluated for their effects on human and bacterial counterparts. nih.govmdpi.com The hydroxylated tropolone derivative β-thujaplicinol, for example, demonstrated significant selectivity. nih.gov It inhibited HIV-1 RNase H with an IC50 of approximately 0.2 μM, while its potency against human RNase H1 and Escherichia coli RNase H was substantially lower, with IC50 values of 5.7 μM and 50 μM, respectively. nih.gov This indicates that β-thujaplicinol is about 30-fold more active against the viral enzyme than its human counterpart. nih.gov
This selectivity suggests that structural differences between the viral and human enzymes can be exploited for targeted drug design. nih.govmdpi.com While α-hydroxytropolones can inhibit HIV, hepatitis B virus, and human RNases H1, understanding the distinct binding mechanisms is key to developing inhibitors that can differentiate between these enzymes. nih.govresearchgate.net
The inhibitory potential of this compound derivatives and related polyphenolic structures is not limited to RNase H. Research has shown that certain galloyl derivatives also inhibit HIV integrase (IN) strand transfer activity in vitro. nih.gov This dual-inhibitory action presents an attractive profile for antiretroviral therapy.
Beyond anti-HIV applications, derivatives containing similar structural motifs have been investigated as inhibitors for other enzymes. For example, various synthetic derivatives have demonstrated potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting potential applications in managing type 2 diabetes. nih.govresearchgate.net Chalcone derivatives, which also possess a polyphenolic structure, have shown significant inhibition against both α-amylase and α-glucosidase, with potencies sometimes exceeding that of standard inhibitors like acarbose. researchgate.net This broad enzymatic inhibitory potential underscores the versatility of the polyphenolic scaffolds found in galloylapiitols. mdpi.com
Cellular and Molecular Interactions
The biological effects of this compound derivatives are governed by their interactions with various cellular components. The polyphenolic moieties are particularly important in defining this biological efficacy.
Polyphenols are a large class of plant-derived secondary metabolites known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. nih.govnih.govmdpi.com The efficacy of galloylapiitols is closely linked to the properties of their polyphenolic galloyl groups. nih.gov These moieties, characterized by multiple hydroxyl groups on an aromatic ring, are potent scavengers of reactive oxygen species (ROS), which can mitigate oxidative stress-related cellular damage. mdpi.comnih.gov
The biological relevance of polyphenols is also tied to their ability to modulate intracellular signaling pathways. nih.gov They can influence the activity of immune cells such as macrophages and lymphocytes and modulate the expression of molecules involved in inflammation. nih.gov It is important to note that the in vivo efficacy of polyphenols can be influenced by their metabolism, as their metabolites may also possess significant biological activity. nih.gov
The inhibitory action of galloyl derivatives on enzymes like HIV RNase H is a direct result of specific molecular interactions within the enzyme's active site. nih.gov Molecular modeling studies have provided insights into these binding events. nih.gov
The predicted binding mode for galloyl derivatives in the HIV-1 RNase H active site is similar to that of β-thujaplicinol. nih.gov Key interactions involve the chelation of two essential metal cofactors (typically Mg²⁺) by the phenolic hydroxyl group and an oxygen anion of the galloyl moiety. nih.gov This chelation is a common mechanism for active site inhibitors of this enzyme class. researchgate.net Furthermore, specific amino acid residues within the active site form crucial bonds with the inhibitor. nih.gov
Table 2: Predicted Molecular Interactions of Galloyl Derivative (Compound I-5) with HIV-1 RNase H Active Site
| Inhibitor Moiety | Enzyme Component | Type of Interaction |
|---|---|---|
| Phenolic hydroxyl group & Oxygen anion | Metal Cofactors (Mg²⁺) | Chelation |
| Oxygen anion | Arg557 | Interaction |
| Oxygen anion | His539 | Interaction |
This table is interactive. Sort columns by clicking on the headers.
These specific interactions, including hydrogen bonds and electrostatic interactions with conserved residues like Arg557 and His539, anchor the inhibitor within the active site, preventing the substrate from binding and catalysis from occurring. nih.gov This detailed understanding of protein-ligand binding is crucial for the further optimization of these compounds as therapeutic agents. researchgate.net
Research Findings on this compound Derivatives and Intracellular Signaling Pathways Inconclusive
Despite a comprehensive search of available scientific literature, no specific in vitro or preclinical studies detailing the influence of this compound derivatives on intracellular signaling pathways have been identified. Consequently, a detailed article on the molecular mechanisms of action of these compounds, as requested, cannot be provided at this time.
Initial investigations sought to uncover research on how this compound and its derivatives might modulate cellular communication networks. The search focused on their potential interactions with key components of signaling cascades, such as protein kinases and phosphatases, which are crucial regulators of cellular processes. However, these inquiries did not yield any relevant studies or data.
Further attempts to broaden the search to include terms like "bioactivity of this compound glycosides" and "pharmacological effects of this compound derivatives" were also unsuccessful in retrieving information pertinent to their impact on intracellular signaling. The scientific community has, to date, not published research that specifically explores this aspect of this compound chemistry.
While general information on the roles of protein kinases and phosphatases in cellular signaling is abundant, and the bioactivity of various other glycosides has been documented, this information is not applicable to the specific request for data on this compound derivatives. The absence of primary research in this area means that any discussion on their molecular mechanisms of action would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, the creation of a scientifically rigorous article, complete with data tables and detailed research findings on the influence of this compound derivatives on intracellular signaling pathways, is not feasible based on the current body of scientific evidence.
Biological Activities and Pharmacological Potentials of Apiitol Derivatives in Vitro and Preclinical Studies
Antiviral Activities
Antiviral research aims to identify compounds that can inhibit viral replication or infection at various stages of the viral life cycle. This involves evaluating the compound's ability to interfere with viral entry, replication, assembly, or release from host cells.
The Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continuous search for new antiviral agents. In vitro studies against HIV typically involve exposing HIV-infected cell lines or primary human cells to varying concentrations of the test compound. Assays measure parameters such as viral load reduction (e.g., p24 antigen levels), inhibition of viral enzymes (like reverse transcriptase), or prevention of viral-induced cytopathic effects. scielo.org.conih.gov While numerous natural products and their derivatives have been screened for anti-HIV activity, specific findings related to Apiitol or its direct derivatives in this context are not widely reported. nih.govnih.govfrontiersin.orgajol.infoplos.org
The evaluation of antiviral compounds in in vitro models is a foundational step in drug discovery. These models utilize cell cultures infected with target viruses, allowing for controlled assessment of a compound's efficacy and selectivity. Common in vitro antiviral assays include cytopathic effect (CPE) inhibition assays, plaque reduction assays, and quantitative PCR to measure viral nucleic acid reduction. mdpi.comnih.govfrontiersin.orgfrontierspartnerships.org These studies help determine the compound's half-maximal inhibitory concentration (IC50) and selectivity index (SI), providing initial insights into its therapeutic potential. While these methodologies are standard, specific data for this compound derivatives using such models are not available from general searches.
Antioxidant Properties
Antioxidants play a vital role in mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. frontiersin.orgmdpi.comresearchgate.netnih.gov Compounds with antioxidant properties can protect cells from damage caused by free radicals.
Free radical scavenging activity is a primary mechanism by which antioxidants exert their effects. In vitro assays commonly used to assess this property include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and oxygen radical absorbance capacity (ORAC) assay. nih.govscirp.orgmdpi.comresearchgate.netnih.gov These methods measure the ability of a compound to neutralize stable free radicals by donating electrons or hydrogen atoms, resulting in a measurable color change or fluorescence reduction. While these assays are widely applied to various natural compounds, specific experimental data demonstrating the free radical scavenging activity of this compound or its derivatives are not extensively published.
Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. frontiersin.orgmdpi.comresearchgate.netnih.gov Compounds that can mitigate oxidative stress are of significant pharmacological interest. Mitigation can occur through direct free radical scavenging, enhancing endogenous antioxidant enzyme systems (e.g., superoxide (B77818) dismutase, catalase, glutathione (B108866) peroxidase), or chelating pro-oxidative metal ions. nih.govmdpi.comnih.gov Preclinical studies might involve inducing oxidative stress in cellular or animal models and then evaluating the compound's ability to restore redox balance, reduce markers of oxidative damage (e.g., lipid peroxidation, protein carbonylation), or improve cellular viability and function. While the general principles of oxidative stress mitigation are well-understood, specific studies on this compound's potential in this area are not widely documented.
Potential Antimicrobial Properties (excluding human clinical data)
The rise of antimicrobial resistance has driven the search for new antimicrobial agents from diverse sources, including natural compounds. nih.govbiomedpharmajournal.orgijmrhs.comdergipark.org.trscielo.brmdpi.com
Analytical Methodologies for the Characterization and Quantification of Apiitol
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise chemical structure of apiitol and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary tool for the structural elucidation of this compound. 1D NMR, including ¹H NMR and ¹³C NMR, provides insights into the types and environments of hydrogen and carbon atoms within the molecule. For instance, in 1,3,4,5-tetragalloylthis compound, which incorporates a D-apiitol sugar moiety, NMR analyses have been pivotal in its structural determination nih.gov. The ¹H NMR and HSQC spectroscopic data for 1,3,4,5-tetragalloylthis compound, obtained in C₅D₅N, revealed characteristic signals for an oxymethine proton at δH 6.44 (correlated with δC 72.7) and three oxymethylene groups with ¹H chemical shifts at δH 5.31, 5.07 (correlated with δC 63.7), δH 5.11, 4.88 (correlated with δC 65.5), and δH 4.97, 4.92 (correlated with δC 65.5) nih.gov.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between atoms. A COSY spectrum of 1,3,4,5-tetragalloylthis compound showed correlations between H-3 and H-4, and between geminal methylene (B1212753) protons, confirming the sugar moiety's backbone nih.gov. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments provide long-range correlations, such as those observed from H-1a, H-1b, H-3, H-5a, and H-5b to a non-protonated carbon at δC 74.3 (C-2), which is indicative of the this compound sugar moiety nih.gov. These correlations collectively confirm the branched-chain nature of the this compound core.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HREIMS)
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound and its derivatives, as well as for studying their fragmentation patterns. High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) provides highly accurate mass measurements, enabling the determination of precise molecular formulas. For 1,3,4,5-tetragalloylthis compound, HRESIMS measurements determined its molecular formula to be C₃₃H₂₈O₂₁, with an observed [M – H]⁻ m/z of 759.1050 (calculated for C₃₃H₂₇O₂₁: 759.1045) nih.gov. Other studies on synthetic polyphenols containing a D-apiitol core also report HRMS data, such as an observed [M + H]⁺ m/z of 1997.8568 for a C₁₂₅H₁₂₁N₄O₂₀ compound (calculated: 1997.8574) nih.govguidetomalariapharmacology.org.
Electron Impact (EI) mass spectrometry has also been utilized for the characterization of this compound derivatives, particularly this compound-tetra-acetate and this compound-penta-acetate, which are formed during the acetylation of this compound for analytical purposes uni-freiburg.deuni-freiburg.dewikipedia.org. The EI mass spectra of these acetylated forms aid in their identification and differentiation, often revealing characteristic fragmentation patterns that confirm the presence and derivatization of the this compound structure uni-freiburg.de.
Advanced Analytical Approaches and Method Validation
Beyond basic structural elucidation, advanced analytical approaches and rigorous method validation are essential for reliable characterization and quantification of this compound, especially in complex biological matrices.
Robustness Testing in Analytical Method Development
Robustness testing is a critical aspect of analytical method validation, evaluating a method's capacity to remain unaffected by small, deliberate variations in method parameters. This testing ensures the reliability and suitability of an analytical procedure during normal usage. For the characterization and quantification of this compound, especially in research or quality control settings, demonstrating method robustness is vital to ensure consistent and accurate results across different laboratories, analysts, or equipment.
Parameters typically varied during robustness testing include pH of the mobile phase, mobile phase composition, column temperature, and flow rate in chromatographic methods. While robustness is often investigated during method development, before full validation, it is a crucial step to identify and address any parameters that might significantly affect the method's performance. This proactive approach helps in developing a method that is reliable and transferable.
Application in Metabolomics and Pathway Analysis
Analytical methodologies for this compound are increasingly applied in metabolomics, a field focused on the comprehensive study of metabolites within biological systems. This compound has been detected in metabolomics profiles of various biological samples, such as fruits during ripening, where its presence can indicate specific metabolic shifts. It has also been identified in human metabolome databases, suggesting its potential relevance in human biology, although its specific roles might be less understood compared to its plant-derived contexts.
Research Gaps, Challenges, and Future Perspectives in Apiitol Research
Elucidation of Complete Apiitol Biosynthetic Pathway in Various Organisms
The biosynthesis of this compound is intricately linked to that of apiose, a branched-chain monosaccharide. The pathway for apiose begins with uridine (B1682114) diphosphate-D-glucuronic acid (UDP-D-glucuronic acid, CID 17473). This precursor is converted to uridine diphosphate-D-apiose (UDP-D-apiose, CID 6857395) and uridine diphosphate-D-xylose (UDP-D-xylose, CID 19235) by the action of UDP-apiose/UDP-xylose synthase (AXS or UAS). This NAD+-dependent enzyme catalyzes a reaction involving decarboxylation and an unusual intramolecular rearrangement of the carbon skeleton, leading to ring contraction and branch formation. researchgate.netoup.comoup.comuga.edu AXS enzymes have been identified and functionally characterized in diverse organisms, including vascular plants (e.g., Arabidopsis thaliana), avascular plants (e.g., Lemna minor), and certain bacteria (e.g., Geminicoccus roseus, Xanthomonas pisi). researchgate.netoup.comuga.edu
This compound (CID 15927667) itself is a reduction product of D-apiose (CID 5460157). The enzyme responsible for this conversion is apiose 1-reductase (EC 1.1.1.114), also known as D-apiose reductase or D-apiitol reductase. This enzyme catalyzes the reversible reaction: D-apiitol + NAD+ ⇌ D-apiose + NADH + H+. americanchemicalsuppliers.comqmul.ac.ukgenome.jpwikipedia.org Apiose 1-reductase has been purified from microorganisms such as Micrococcus isolated from parsley seeds and Aerobacter aerogenes. qmul.ac.ukgenome.jpwikipedia.org
Research Gaps and Challenges: While the enzymatic steps for the conversion of UDP-glucuronic acid to UDP-apiose and then to this compound are known in some organisms, a comprehensive understanding of the complete this compound biosynthetic pathway across a broader range of organisms remains a challenge. This includes:
Identification of all enzymes and regulatory mechanisms: Beyond AXS and apiose 1-reductase, other enzymes or cofactors might be involved in the intricate regulation and channeling of precursors within different cellular compartments.
Pathway variations in diverse species: The precise enzymatic machinery and regulatory networks may vary significantly between plant species, fungi, and various bacterial strains, necessitating detailed investigations in each.
Genomic and proteomic insights: Leveraging advanced genomic and proteomic techniques to identify and characterize all genes and proteins involved in this compound biosynthesis in a wider array of organisms.
Development of Novel this compound-Based Analogs with Enhanced Biological Activities
This compound, with its polyhydroxylated structure, serves as a versatile scaffold for the synthesis of novel compounds. A notable example is the development of galloylated this compound derivatives, which have demonstrated promising anti-HIV activity. rsc.org Research indicates that the anti-HIV activity of these synthetic polyphenols increases with the number of galloyl moieties attached to the this compound core, highlighting the importance of a multivalent architecture. rsc.org These compounds are designed to mimic the multibranched structures of naturally occurring polyphenols, such as tannins. rsc.org
Research Gaps and Challenges: The current focus on galloylated derivatives for anti-HIV activity, while promising, represents only a fraction of this compound's potential for analog development. Key challenges and future directions include:
Exploration of diverse chemical modifications: Beyond galloylation, investigating other types of modifications (e.g., glycosylation with different sugars, esterification with various fatty acids, amidation, or etherification) to create a wider array of this compound analogs.
Screening for broader biological activities: Systematically evaluating novel this compound analogs for a wider spectrum of biological activities, such as anti-inflammatory, antioxidant, antimicrobial, anticancer, or neuroprotective properties.
Structure-Activity Relationship (SAR) studies: Conducting comprehensive SAR studies to precisely understand how structural changes in this compound derivatives correlate with their biological activities and selectivity. This involves synthesizing libraries of analogs with targeted modifications and rigorously testing their effects.
Computational design and virtual screening: Utilizing computational chemistry and virtual screening techniques to predict and design novel this compound analogs with desired biological profiles, thereby accelerating the discovery process.
Mechanistic Insights into Multi-Target Action of this compound Derivatives
While galloylated this compound derivatives have shown anti-HIV activity, the precise molecular targets and the exact mechanisms of their action are still under investigation. rsc.org General understanding of polyphenols suggests they can exert various modes of action against HIV, including inhibiting virus entry, reverse transcription, integration, and virus maturation. rsc.org Their antioxidant properties are also hypothesized to attenuate AIDS progression. rsc.org The multivalent architecture of these compounds, where multiple polyhydroxy-aromatic moieties are spatially distributed on the this compound scaffold, is believed to contribute significantly to their enhanced anti-HIV activity. rsc.org
Research Gaps and Challenges: A major challenge lies in elucidating the detailed molecular mechanisms underlying the observed biological activities of this compound derivatives. This includes:
Identification of specific protein targets: Pinpointing the exact proteins or enzymes that this compound derivatives interact with in biological pathways. This requires advanced biochemical and cell biology techniques.
Elucidating signaling pathways: Mapping the downstream signaling pathways modulated by this compound derivatives, leading to their observed therapeutic effects.
Overcoming mechanistic complexity: The inherent complexity of multi-target action makes it challenging to dissect individual contributions and understand the holistic impact of these compounds. Advanced omics technologies (e.g., proteomics, metabolomics) coupled with systems biology approaches could provide deeper insights.
Role of this compound in Plant Physiology and Ecological Interactions
Apiose, the precursor to this compound, plays a crucial role in plant physiology, particularly as a key component of rhamnogalacturonan II (RG-II), a pectic polysaccharide found in plant cell walls. researchgate.netoup.com Apiose residues within RG-II are essential for cell wall development and stability, primarily through the formation of borate-mediated cross-links. researchgate.netoup.com Boron deficiency in plants, which impairs these cross-links, leads to severe developmental defects. qmul.ac.uk Apiose is also found in other pectic polysaccharides like apiogalacturonan and in various apioglycosides, including apiin (B1667559) (an apiosyl-glucoside of apigenin) found in parsley. researchgate.netoup.comuga.edu The biosynthesis of apiin is induced by environmental stressors such as UV irradiation and ozone, suggesting a role in plant defense against oxidative stress. qmul.ac.ukuni.lu Apiose-containing glycans have also been identified in marine bacteria and plant pathogens, indicating a broader biological significance beyond plants. uga.eduuni.lu
Research Gaps and Challenges: While the role of apiose and apiosylated compounds in plant physiology is well-established, the specific and direct role of this compound itself in plant physiology and its involvement in ecological interactions remains largely unexplored. Key areas for future research include:
Direct physiological functions of this compound: Investigating whether this compound acts as a signaling molecule, a storage compound, or participates directly in metabolic processes within plants, independent of its incorporation into larger structures.
Ecological interactions: Exploring this compound's potential role in plant-herbivore interactions (e.g., as a deterrent or attractant), plant-microbe symbioses (e.g., root exudates influencing rhizosphere communities), or allelopathic interactions with other plants.
Environmental triggers and responses: Understanding how environmental cues or stresses influence the production and accumulation of this compound in plants.
Comparative studies: Conducting comparative studies across different plant species and environmental conditions to identify variations in this compound's presence and function.
Synthetic Biology Approaches for Sustainable Production of this compound and its Complex Derivatives
Synthetic biology offers transformative approaches for the sustainable production of natural products and their derivatives by engineering biological systems. This involves redesigning and fabricating biological components to achieve desired outcomes. genome.jp Engineered microorganisms, such as bacteria and yeast, are increasingly utilized for the overproduction of metabolites and can be modified to incorporate entire biosynthetic pathways from plants. frontiersin.orgbrain-biotech.comnih.gov This approach leverages renewable feedstocks, enzymatic processes, and mild reaction conditions, offering a more environmentally friendly alternative to traditional chemical synthesis. labsolu.ca
Research Gaps and Challenges: Despite the general promise of synthetic biology, specific applications for the sustainable production of this compound and its complex derivatives face several challenges:
Pathway optimization in heterologous hosts: While the enzymes for apiose and this compound biosynthesis are identified, optimizing their expression and activity within engineered microbial or plant hosts to achieve high yields remains a significant challenge. This includes addressing metabolic bottlenecks and balancing precursor supply.
Efficient production of complex derivatives: Synthesizing complex galloylated this compound derivatives or other novel analogs in engineered systems requires the co-expression and functional integration of multiple enzymes, including glycosyltransferases or acyltransferases, which can be challenging. The observation that glycosyltransferase machinery can be a limiting factor for apiose incorporation into cell walls suggests similar challenges for complex this compound derivatives. [Previous search output 14]
Scalability and cost-effectiveness: Developing synthetic biology platforms that are scalable and cost-effective for industrial production of this compound and its derivatives.
Novel enzyme discovery and engineering: Identifying and engineering novel enzymes with improved catalytic efficiency and specificity for the synthesis of desired this compound modifications.
Integration with metabolic engineering: Combining synthetic biology with advanced metabolic engineering strategies, potentially incorporating machine learning and AI, to design "super hosts" with enhanced metabolic pathways for improved production. oup.com
By addressing these research gaps and challenges, the scientific community can significantly advance the understanding and utilization of this compound, paving the way for new applications in various fields.
Q & A
How to formulate a research question on Apiitol’s mechanism of action using established frameworks like PICOT or FINER?
- Methodological Answer : Use the PICOT framework to structure components:
- P (Population/Problem): Target biological system (e.g., specific cell lines or enzymes).
- I (Intervention): this compound exposure conditions (dosage, duration).
- C (Comparison): Control groups or alternative compounds.
- O (Outcome): Measurable endpoints (e.g., binding affinity, metabolic inhibition).
- T (Time): Experimental timeline (acute vs. chronic effects).
Apply the FINER criteria to ensure feasibility, novelty, ethical alignment, and relevance. For example:
"Does this compound (I) inhibit [specific enzyme] (P) more effectively than [comparator] (C) under [conditions] (T), as measured by [outcome] (O)?"
Validate the question through a systematic literature review to identify gaps .
Q. What key considerations ensure reproducible experimental design for this compound synthesis and characterization?
- Methodological Answer :
- Detailed Protocols : Document synthesis steps, purification methods, and analytical techniques (e.g., NMR, HPLC). Include instrument calibration details.
- Replication : Perform triplicate experiments with independent replicates to confirm consistency.
- Controls : Use positive/negative controls (e.g., solvent-only groups) to isolate this compound-specific effects.
- Statistical Plan : Predefine statistical tests (e.g., ANOVA for dose-response curves) and power analysis to determine sample size.
Reference guidelines from journals like Beilstein Journal of Organic Chemistry for compound characterization standards .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo study results for this compound’s efficacy?
- Methodological Answer :
- Triangulation : Cross-validate findings using complementary methods (e.g., molecular docking simulations + animal models).
- Contextual Analysis : Assess differences in experimental conditions (e.g., bioavailability, metabolic pathways in vivo).
- Sensitivity Testing : Vary parameters (pH, temperature) to identify critical factors affecting outcomes.
- Meta-Analysis : Aggregate data from multiple studies to detect trends or confounding variables.
For example, if in vitro studies show high binding affinity but in vivo results are weak, investigate pharmacokinetic barriers (e.g., plasma protein binding) .
Q. What advanced statistical methods are suitable for analyzing dose-dependent effects of this compound in multi-omics datasets?
- Methodological Answer :
- Multivariate Analysis : Use PCA or PLS-DA to identify correlated variables across transcriptomic, proteomic, and metabolomic profiles.
- Machine Learning : Train models (e.g., random forests) to predict this compound’s mechanism from high-dimensional data.
- Pathway Enrichment : Apply tools like GSEA to link this compound-induced changes to biological pathways.
- False Discovery Rate (FDR) Control : Adjust p-values using Benjamini-Hochberg correction for large datasets.
Include validation steps via bootstrapping or cross-study replication .
Q. How to integrate contradictory findings from structural analogs of this compound into a cohesive mechanistic model?
- Methodological Answer :
- Comparative Analysis : Create a table comparing this compound and analogs across key parameters:
| Compound | Binding Affinity (nM) | Solubility (mg/mL) | Metabolic Stability (t½) | Observed Activity |
|---|---|---|---|---|
| This compound | 12 ± 1.5 | 0.8 | 4.2 hrs | High |
| Analog X | 45 ± 3.2 | 1.5 | 1.8 hrs | Moderate |
- Molecular Dynamics Simulations : Identify structural motifs (e.g., hydrogen-bonding patterns) explaining activity differences.
- Hypothesis Testing : Design targeted mutagenesis or SAR studies to validate predictions.
Reference frameworks for reconciling conflicting data in Educational Studies in Mathematics .
Data Management and Validation
Q. How to ensure data validity when sourcing physicochemical properties of this compound from heterogeneous databases?
- Methodological Answer :
- Source Evaluation : Prioritize peer-reviewed journals (e.g., Analytical Chemistry) and curated databases (PubChem, ChEMBL).
- Cross-Referencing : Compare values (e.g., melting point, logP) across ≥3 independent studies.
Q. What strategies mitigate bias when interpreting this compound’s therapeutic potential in preclinical studies?
- Methodological Answer :
- Blinding : Implement double-blind protocols during data collection and analysis.
- Negative Controls : Include compounds with no expected activity to baseline noise.
- Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework before experimentation.
Follow CONSORT or ARRIVE guidelines for translational research rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
